N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide
Description
N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-20(17-12-9-13-5-3-4-6-16(13)19-17)18(21)14-7-10-15(11-8-14)24(2,22)23/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUKZBRPSFNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2C=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives .
Scientific Research Applications
N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industrial Chemistry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-methylquinoline and 2-methylquinoline share structural similarities with N-methyl-4-methylsulfonyl-N-quinolin-2-ylbenzamide.
Sulfonyl Derivatives: Compounds like methylsulfonylmethane and sulfonylureas also share the sulfonyl functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal, synthetic, and industrial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
